(5Z)-3-benzyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-3-benzyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and multiple methoxy groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-benzyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the thiazolidinone ring .
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity. This involves the use of high-purity starting materials and advanced purification techniques such as recrystallization and chromatography. The reaction conditions are carefully controlled to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-benzyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the thiazolidinone ring to its corresponding thiazolidine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium hydroxide, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Various substituted thiazolidinones
Scientific Research Applications
(5Z)-3-benzyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of (5Z)-3-benzyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of critical cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid
- 3-(5-(3-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid
- 3-(5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid
Uniqueness
What sets (5Z)-3-benzyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one apart from similar compounds is its unique combination of a thiazolidinone ring with a benzylidene group and multiple methoxy groups. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C20H19NO4S2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(5Z)-3-benzyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H19NO4S2/c1-23-15-9-14(10-16(24-2)18(15)25-3)11-17-19(22)21(20(26)27-17)12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3/b17-11- |
InChI Key |
KFBVATGWPQCBTG-BOPFTXTBSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.